3-(Chloromethyl)-5-(methylsulfonyl)pyridine
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Overview
Description
3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine typically involves the chloromethylation of 5-(methylsulfonyl)pyridine. One common method includes the reaction of 5-(methylsulfonyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 3-(chloromethyl)-5-(methylsulfonyl)piperidine.
Scientific Research Applications
3-(Chloromethyl)-5-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain nucleophilic substitution reactions.
5-(Methylsulfonyl)pyridine: Lacks the chloromethyl group, limiting its use in reactions requiring a good leaving group.
3-(Bromomethyl)-5-(methylsulfonyl)pyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the leaving group.
Uniqueness
3-(Chloromethyl)-5-(methylsulfonyl)pyridine is unique due to the presence of both the chloromethyl and methylsulfonyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H8ClNO2S |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 |
InChI Key |
CKXUNTKIZIOMQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CCl |
Origin of Product |
United States |
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